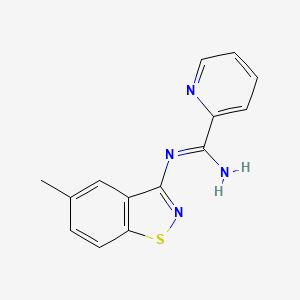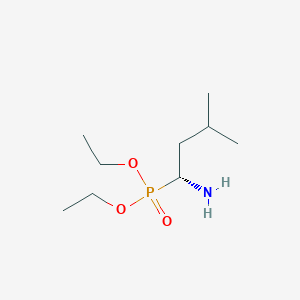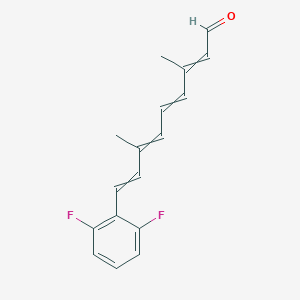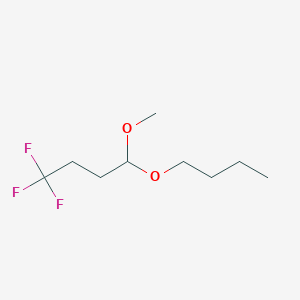![molecular formula C11H7N3O B15162550 1H,2H-Pyrimido[4,5-B]quinolin-2-one CAS No. 189765-09-1](/img/structure/B15162550.png)
1H,2H-Pyrimido[4,5-B]quinolin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H,2H-Pyrimido[4,5-B]quinolin-2-one is a heterocyclic aromatic organic compound characterized by a fused pyrimido[4,5-b]quinoline structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one can be synthesized through several synthetic routes. One common method involves the condensation of quinoline derivatives with barbituric acid or thiobarbituric acid in the presence of amines and aldehydes[_{{{CITATION{{{1{Review: synthesis and anticancer activity of pyrimido[4,5- b ...](https://link.springer.com/article/10.1007/s11696-024-03316-6). Another approach utilizes 6-aminouracils, aldehydes, and cyclohexanone derivatives in a multi-component one-pot reaction[{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions typically require specific reaction conditions, such as controlled temperature and pH, to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Industrial production also emphasizes the optimization of reaction conditions to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1H,2H-Pyrimido[4,5-B]quinolin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_1{Review: synthesis and anticancer activity of pyrimido4,5- b .... These reactions are essential for modifying the compound's structure and enhancing its properties for specific applications.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkyl groups, in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound. These products can exhibit different biological activities and physical properties, making them valuable for further research and development.
Applications De Recherche Scientifique
Medicinal Chemistry: This compound has shown promising antitumor and anticancer activities[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. It has been investigated for its ability to inhibit the growth of cancer cells and induce apoptosis.
Biology: Research has explored the compound's role in modulating biological pathways and its potential as a therapeutic agent for various diseases.
Materials Science: The unique structural properties of 1H,2H-Pyrimido[4,5-B]quinolin-2-one make it suitable for use in the development of advanced materials, such as organic semiconductors and photovoltaic devices.
Mécanisme D'action
1H,2H-Pyrimido[4,5-B]quinolin-2-one is structurally similar to other quinoline and pyrimidoquinoline derivatives, such as quinoline, [1,2,3]triazino[4,5-b]quinoline, and [1,2,4]triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline[_{{{CITATION{{{_2{Synthesis and in vitro antitumor activity of new quinoline, pyrimido 4,5-. These compounds share common structural motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.
Comparaison Avec Des Composés Similaires
Quinoline
[1,2,3]Triazino[4,5-b]quinoline
[1,2,4]Triazolo[2′,3′:3,4]pyrimido[6,5-b]quinoline
Propriétés
Numéro CAS |
189765-09-1 |
|---|---|
Formule moléculaire |
C11H7N3O |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
1H-pyrimido[4,5-b]quinolin-2-one |
InChI |
InChI=1S/C11H7N3O/c15-11-12-6-8-5-7-3-1-2-4-9(7)13-10(8)14-11/h1-6H,(H,12,13,14,15) |
Clé InChI |
RSOUYDHGTVTMCN-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=NC(=O)NC3=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


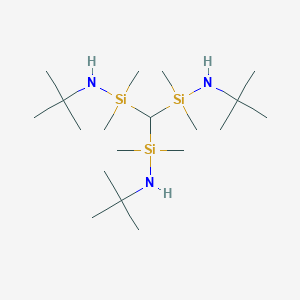
![2,2-Diphenyl-2H-[1]benzofuro[2,3-h][1]benzopyran](/img/structure/B15162472.png)
![1,3-Bis[4-(diphenylamino)phenyl]azulene](/img/structure/B15162479.png)

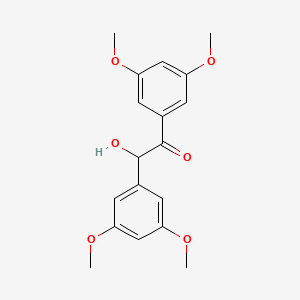
![5-(7,8,9-Trioxabicyclo[4.2.1]nonan-1-yl)pentanal](/img/structure/B15162497.png)
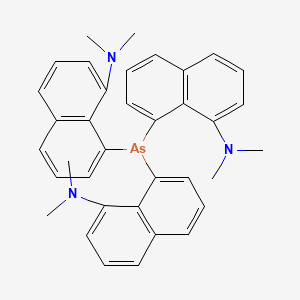
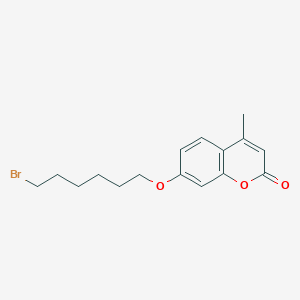
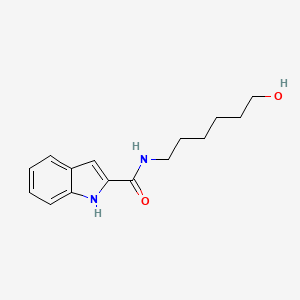
![(2S,3S)-2-[(Benzyloxy)methoxy]pentan-3-ol](/img/structure/B15162513.png)
